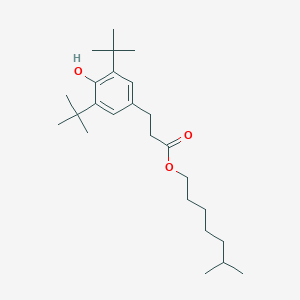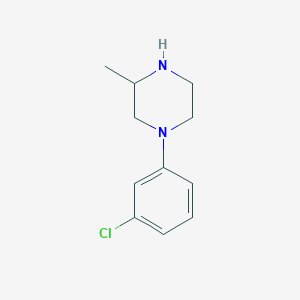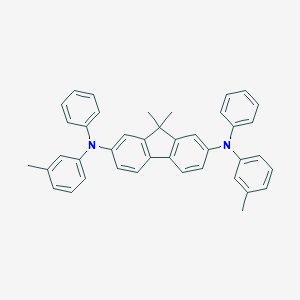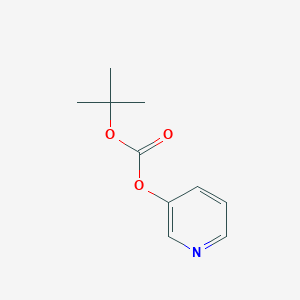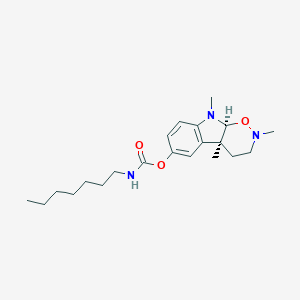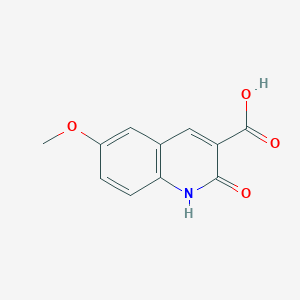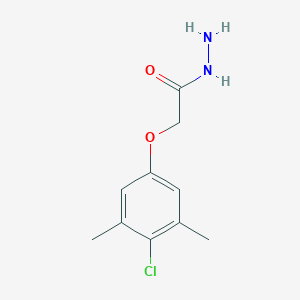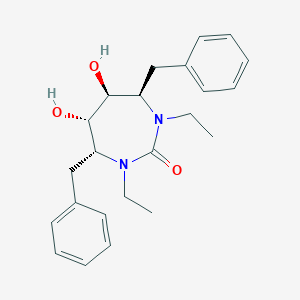
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, commonly known as Ro 20-1724, is a selective phosphodiesterase-4 (PDE4) inhibitor. It was first synthesized by Hoffmann-La Roche in 1983 and has since been studied extensively for its potential therapeutic applications in various diseases.
作用機序
Ro 20-1724 selectively inhibits PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in various cellular processes. By inhibiting PDE4, Ro 20-1724 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downstream modulation of various cellular pathways.
Biochemical and Physiological Effects:
Ro 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. It also has bronchodilatory effects by relaxing the smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD. Additionally, Ro 20-1724 has been shown to have immunomodulatory effects by regulating the function of immune cells, such as T cells and dendritic cells.
実験室実験の利点と制限
Ro 20-1724 is a useful tool compound for studying the role of PDE4 in various cellular processes. Its selectivity for PDE4 over other PDE isoforms and its ability to cross the blood-brain barrier make it a valuable compound for studying the central nervous system. However, its low solubility in water and the need for DMSO as a solvent can limit its use in certain assays.
将来の方向性
There are several potential future directions for the study of Ro 20-1724 and PDE4 inhibitors in general. One area of interest is the development of more selective PDE4 inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of PDE4 inhibitors in combination with other therapies, such as corticosteroids, for the treatment of inflammatory diseases. Finally, the role of PDE4 inhibitors in the regulation of immune cell function and the potential for their use in cancer immunotherapy is an area of active research.
合成法
Ro 20-1724 can be synthesized through a multistep process starting from 3,4-dimethoxybenzaldehyde. The key steps involve the formation of a diazepine ring and the introduction of the diethylhexyl and phenylmethyl groups. The final product is obtained after purification using column chromatography.
科学的研究の応用
Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects.
特性
CAS番号 |
153181-43-2 |
|---|---|
製品名 |
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C23H30N2O3 |
分子量 |
382.5 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C23H30N2O3/c1-3-24-19(15-17-11-7-5-8-12-17)21(26)22(27)20(25(4-2)23(24)28)16-18-13-9-6-10-14-18/h5-14,19-22,26-27H,3-4,15-16H2,1-2H3/t19-,20-,21+,22+/m1/s1 |
InChIキー |
ITHMKJIOEXGHDG-CZYKHXBRSA-N |
異性体SMILES |
CCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
正規SMILES |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
その他のCAS番号 |
153181-43-2 |
同義語 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-on e |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



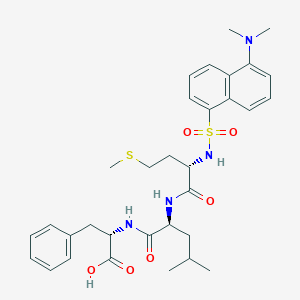
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)
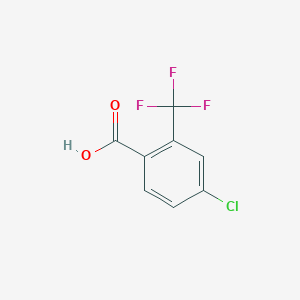
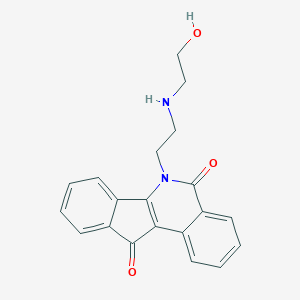
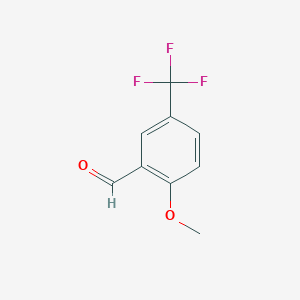
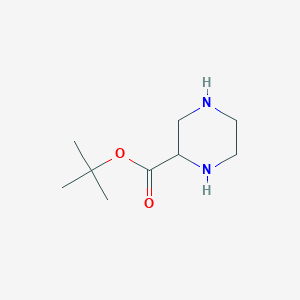
![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
